Thalidomide-O-amide-C5-NH2 TFA
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Overview
Description
Thalidomide-O-amide-C5-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-O-amide-C5-NH2 TFA is synthesized through a multi-step process that involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The synthetic route typically includes the following steps:
Formation of the Thalidomide-based cereblon ligand: This involves the chemical modification of Thalidomide to introduce functional groups that can interact with cereblon.
Linker attachment: A linker molecule is attached to the modified Thalidomide to form the final conjugate.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-amide-C5-NH2 TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Thalidomide-O-amide-C5-NH2 TFA has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving the ubiquitin-proteasome system and protein degradation pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery.
Mechanism of Action
Thalidomide-O-amide-C5-NH2 TFA exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-C6-NH2 TFA: Contains a similar cereblon ligand but with a different linker length.
Thalidomide-O-amide-C5-NH2: Similar structure without the trifluoroacetate component.
Uniqueness
Thalidomide-O-amide-C5-NH2 TFA is unique due to its specific linker length and the presence of the trifluoroacetate component, which can influence its binding affinity and stability. This makes it particularly useful in the synthesis of PROTACs with specific target protein degradation profiles .
Properties
Molecular Formula |
C22H25F3N4O8 |
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Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-(5-aminopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H24N4O6.C2HF3O2/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27;3-2(4,5)1(6)7/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27);(H,6,7) |
InChI Key |
QHUIDSZIGQRYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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